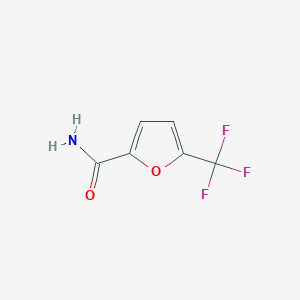

5-(Trifluoromethyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBRGGLRJRFWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Reactions on Furan Precursors:for Analogues Where the Furan Ring is Saturated I.e., Tetrahydrofurans , a Wide Array of Stereoselective Synthesis Methods Are Available. These Include Asymmetric Selenoetherification Reactions and Lewis Acid Mediated Rearrangements of Precursors Like Dioxolanes.nih.gov

Reactivity of the Furan (B31954) Heterocyclic Ring System

The furan ring is an electron-rich aromatic heterocycle, which makes it inherently more reactive than benzene towards electrophiles. pearson.comchemicalbook.com The oxygen atom within the ring donates electron density, further activating the carbon positions for substitution. pearson.com However, this inherent reactivity is significantly modulated by the substituents present on the ring in 5-(trifluoromethyl)furan-2-carboxamide analogues.

Electrophilic Aromatic Substitution Reactions

Furan typically undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance. chemicalbook.compearson.comquora.com In this compound, the C2 and C5 positions are substituted, leaving the C3 and C4 positions as potential sites for electrophilic attack.

However, the presence of both the carboxamide group at C2 and the trifluoromethyl group at C5 profoundly influences the ring's susceptibility to EAS. Both of these groups are strongly electron-withdrawing, which significantly deactivates the furan ring towards electrophilic attack. mdpi.com The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.govresearchgate.net This deactivation makes EAS reactions on this compound and its analogues considerably more difficult compared to unsubstituted furan, requiring more forcing conditions or potent electrophiles.

Table 1: Influence of Substituents on Furan Ring Reactivity in Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Impact on EAS Reactivity |

| -H (Unsubstituted Furan) | N/A | Neutral | Highly reactive |

| -CONH₂ (Carboxamide) | C2 | Electron-withdrawing/Deactivating | Decreased reactivity |

| -CF₃ (Trifluoromethyl) | C5 | Strongly electron-withdrawing/Deactivating | Significantly decreased reactivity |

Nucleophilic Attack and Ring Opening Reactions (if observed)

While the electron-rich nature of the furan nucleus generally makes it resistant to nucleophilic attack, the strong electron-withdrawing effects of the trifluoromethyl and carboxamide groups can reduce the electron density of the ring, potentially making it more susceptible to such reactions. However, direct nucleophilic aromatic substitution on the furan ring is not a commonly observed pathway.

More relevant are ring-opening reactions. The furan ring, despite its aromaticity, can undergo ring-opening under certain conditions, such as oxidation or in the presence of strong acids. acs.orgchemtube3d.com For instance, 2-substituted furans can be converted to 4-oxo-2-alkenoic acids through an oxidation protocol. acs.org While specific studies on the nucleophilic ring-opening of this compound are not prevalent, it is plausible that under harsh nucleophilic and/or acidic or basic conditions, the integrity of the furan ring could be compromised, leading to various degradation products. For example, some substituted furans can undergo ring-opening reactions with reagents like boronic acids under metal-free conditions. thieme-connect.com

Reactivity of the Carboxamide Functional Group

The carboxamide group is a cornerstone of many biologically active molecules and possesses its own distinct reactivity profile, primarily centered around the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Amide Nitrogen

Direct bimolecular nucleophilic substitution (SN2) at an amide nitrogen is an exceptionally challenging and rare transformation. nih.gov The nitrogen atom in a carboxamide is not electrophilic, and the N-H proton is only weakly acidic. The lone pair on the nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity and basicity. Consequently, displacing a group attached to the nitrogen via nucleophilic attack is not a feasible reaction pathway under normal conditions for standard amides like this compound. libretexts.org Synthetically, this transformation is typically only achieved by using highly specialized reagents to activate the amide, such as converting it into an O-tosyl hydroxamate, which is not a direct reaction of the parent carboxamide. nih.gov

Hydrolysis Pathways

The hydrolysis of the carboxamide group to the corresponding carboxylic acid is a common transformation pathway. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of the amide anion (which is immediately protonated) leads to the carboxylate. acs.org

The rate and ease of hydrolysis can be influenced by the electronic nature of the substituents on the furan ring. The electron-withdrawing trifluoromethyl group may affect the electron density around the carbonyl carbon, potentially influencing the kinetics of hydrolysis. Furthermore, under certain conditions, the trifluoromethyl group itself can undergo hydrolysis to a carboxylic acid group, a reaction that has been observed in other molecular contexts. researchgate.net

Reactivity Influenced by the Trifluoromethyl Group

Electronic Effects: The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. tcichemicals.commdpi.com This has several consequences:

Deactivation of the Furan Ring: As mentioned, it significantly reduces the electron density of the furan ring, making it much less reactive towards electrophilic aromatic substitution. mdpi.com

Modulation of Acidity/Basicity: It can decrease the basicity of nearby functional groups, such as the amide nitrogen. mdpi.com

Increased Electrophilicity: The inductive pull of electrons can enhance the electrophilic character of adjacent sites. nih.govresearchgate.net

Physicochemical and Stability Effects:

Increased Lipophilicity: The -CF₃ group is known to increase the lipophilicity of molecules, which can affect their solubility and interactions with biological systems. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, and the -CF₃ group can block sites of oxidative metabolism, often leading to increased metabolic stability of the molecule. nih.gov

Table 2: Summary of the Trifluoromethyl Group's Influence on Reactivity

| Property Influenced | Effect of -CF₃ Group | Rationale |

| EAS Reactivity of Furan Ring | Strong deactivation | Inductive electron withdrawal reduces ring electron density. |

| Nucleophilicity of Amide N | Decreased | Electron-withdrawing effect reduces electron density on the nitrogen. |

| Hydrolysis of Carboxamide | Potentially altered kinetics | Changes in the electronic environment of the carbonyl group. |

| Overall Molecular Stability | Increased metabolic stability | Strong C-F bonds resist metabolic cleavage. |

Electron-Withdrawing Effects on the Furan Ring

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This strong inductive effect significantly reduces the electron density of the furan ring in this compound analogues. mdpi.com The deactivation of the aromatic system makes it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted furan. The electron-withdrawing nature of the -CF3 group can also influence the regioselectivity of addition reactions and other transformations involving the furan ring. nih.gov

The impact of the trifluoromethyl group on the electronic properties of a heterocyclic ring can be compared to other substituents. The following table illustrates the relative electron-withdrawing strength of various groups, providing context for the significant effect of the -CF3 moiety.

| Substituent | Hansch-Taft Steric Parameter (Es) | Hammett Sigma Meta (σm) | Hammett Sigma Para (σp) |

| H | 1.24 | 0.00 | 0.00 |

| CH3 | 0.00 | -0.07 | -0.17 |

| Cl | 0.27 | 0.37 | 0.23 |

| CN | -0.51 | 0.56 | 0.66 |

| CF3 | -1.16 | 0.43 | 0.54 |

This table presents a selection of common substituents and their respective electronic and steric parameters for comparative purposes.

Impact on Acidity/Basicity of Adjacent Functionalities

The strong electron-withdrawing nature of the 5-trifluoromethyl group also modulates the acidity and basicity of the adjacent carboxamide functionality. The inductive effect of the -CF3 group withdraws electron density from the carboxamide nitrogen, making its lone pair of electrons less available for protonation. Consequently, the basicity of the amide nitrogen is significantly reduced.

Conversely, the acidity of the N-H protons of the carboxamide is increased. The electron-withdrawing trifluoromethyl group stabilizes the conjugate base formed upon deprotonation, thereby lowering the pKa of the amide proton. This enhanced acidity can influence the reactivity of the carboxamide in base-mediated reactions.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups present in this compound analogues, namely the trifluoromethyl group, the furan ring, and the carboxamide, exhibit distinct behaviors under oxidative and reductive conditions. The trifluoromethyl group is generally stable towards many oxidizing and reducing agents.

The furan ring, while aromatic, can be susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group can render the furan ring more resistant to oxidative degradation compared to electron-rich furans. Conversely, the reduction of the furan ring can be achieved under specific catalytic hydrogenation conditions, leading to the corresponding tetrahydrofuran derivatives.

Ring Transformation and Annulation Reactions to Form Fused Heterocycles

Trifluoromethyl-substituted furans are valuable precursors for the synthesis of more complex, fused heterocyclic systems. doi.org Annulation reactions, which involve the formation of a new ring fused to the existing furan ring, are a key strategy in this regard. These transformations often exploit the reactivity of both the furan ring and its substituents.

For instance, Diels-Alder reactions using the furan as a diene can lead to the formation of oxabicyclic systems, which can be further transformed into a variety of fused aromatic and heteroaromatic compounds. Additionally, intramolecular cyclization reactions of appropriately functionalized this compound derivatives can provide access to a diverse range of fused heterocycles. nih.gov The development of efficient synthetic routes to fluorine-containing fused bicyclic heterocycles is an active area of research due to their potential applications in medicinal and agricultural chemistry. doi.org

The following table provides examples of fused heterocyclic systems that can be potentially synthesized from trifluoromethyl-substituted furan precursors.

| Precursor Type | Reaction Type | Fused Heterocycle Class |

| Dienes | Diels-Alder Cycloaddition | Fused Pyridazines, Fused 1,2,4-Triazines |

| o-Haloaryl substituted furans | Palladium-catalyzed cross-coupling | Benzofurans |

| Furans with pendant nucleophiles | Intramolecular cyclization | Furo[2,3-b]pyridines, Furo[3,2-c]quinolines |

Derivatization Reactions for Library Synthesis

The this compound scaffold is a versatile template for the generation of compound libraries for biological screening. researchgate.net Derivatization reactions can be employed to introduce a wide range of substituents at various positions of the molecule, allowing for the systematic exploration of structure-activity relationships.

The carboxamide functionality is a key handle for derivatization. Standard amide coupling reactions can be used to introduce diverse amine building blocks, leading to a library of N-substituted analogues. nih.gov Furthermore, the aromatic furan ring, although deactivated by the trifluoromethyl group, can still undergo certain substitution reactions under specific conditions, allowing for the introduction of additional diversity. The synthesis of libraries of furan-2-carboxamides has been explored for applications such as the development of antibiofilm agents. researchgate.netnih.gov

A diversity-oriented synthesis approach can be employed to rapidly generate a collection of structurally diverse furan-2-carboxamide derivatives. The following table outlines potential derivatization strategies for library synthesis.

| Position of Derivatization | Reaction Type | Example of Reagents |

| Carboxamide Nitrogen | Amide coupling | Diverse primary and secondary amines, amino acids |

| Furan Ring (e.g., C-3 or C-4) | Halogenation followed by cross-coupling | NBS, NIS; boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling) |

| Carboxamide Oxygen (as imidoyl chloride) | Vilsmeier-Haack type reactions | Phosphorus oxychloride, dimethylformamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei within this compound.

¹H NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the furan ring and the amide group. The furan ring contains two aromatic protons, H-3 and H-4, which are coupled to each other, typically resulting in a pair of doublets. The electron-withdrawing nature of the adjacent trifluoromethyl group at position 5 and the carboxamide group at position 2 significantly influences the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.

The protons of the primary amide group (-CONH₂) generally appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange. The exact chemical shift can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-3 (furan) | 7.0 - 7.5 | Doublet (d) | ~3-4 Hz |

| H-4 (furan) | 6.5 - 7.0 | Doublet (d) | ~3-4 Hz |

Note: Predicted values are based on data for analogous furan-2-carboxamide structures and general substituent effects. Actual values may vary based on solvent and experimental conditions. nih.govresearchgate.net

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, signals are expected for the four furan ring carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethyl group. libretexts.orglibretexts.org

The carbon atom of the trifluoromethyl (-CF₃) group is uniquely identifiable. Due to coupling with the three attached fluorine atoms (¹JC-F), its signal is split into a characteristic quartet. nih.govresearchgate.netacs.org The other carbons in the furan ring will also exhibit smaller, long-range couplings to the fluorine atoms (ⁿJC-F). The chemical shifts are heavily influenced by the electronegativity of the substituents. libretexts.orgrsc.org The carbonyl carbon is typically found furthest downfield. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings for this compound

| Carbon | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to F) |

|---|---|---|

| C=O (amide) | 155 - 165 | Singlet or small doublet |

| C-2 (furan) | 145 - 150 | Quartet (small coupling) |

| C-5 (furan) | 140 - 145 | Quartet (small coupling) |

| C-3 (furan) | 115 - 125 | Doublet or quartet |

| C-4 (furan) | 110 - 120 | Doublet or quartet |

Note: Chemical shifts are influenced by both the carboxamide and trifluoromethyl groups. nih.govrsc.orgresearchgate.net The C-F coupling constants provide valuable structural information. rsc.org

¹⁹F NMR for Trifluoromethyl Group Confirmation and Environment

¹⁹F NMR is an exceptionally sensitive and powerful technique for identifying fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides strong, clear signals. wikipedia.orgnih.govacs.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, with typical values for trifluoromethyl groups on aromatic systems appearing in a specific range of the spectrum. wikipedia.orgresearchgate.net The value is generally reported relative to a standard such as CFCl₃. alfa-chemistry.com In a proton-decoupled spectrum, this signal will be a singlet. In a proton-coupled spectrum, small long-range couplings to the furan ring protons may be observed, further aiding in structural confirmation.

Deuterium NMR (²H NMR) for Isotope Labeling Studies

Deuterium (²H) NMR is not used for routine characterization but is a specialized technique for mechanistic and metabolic studies involving isotopically labeled compounds. In the context of this compound, deuterium labeling could be strategically employed.

For instance, synthesizing the compound with deuterium in place of the amide protons (N-D) would allow for studies of hydrogen bonding or reaction mechanisms involving the amide group. Similarly, labeling specific positions on the furan ring (e.g., C-3 or C-4) could help track the molecule's fate in a biological system or elucidate reaction pathways. ²H NMR would then be used to confirm the location and extent of deuterium incorporation, as the deuterium nucleus gives a distinct NMR signal.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the signals for H-3 and H-4 would be observed, confirming their connectivity through three bonds. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It would show a cross-peak connecting the H-3 signal to the C-3 signal and another connecting the H-4 signal to the C-4 signal, allowing for unambiguous assignment of the protonated furan carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons. Key expected correlations for this compound would include:

H-3 to C-2, C-4, and C-5.

H-4 to C-2, C-3, and C-5.

Amide protons (-NH₂) to the carbonyl carbon (C=O) and C-2.

These correlations provide a complete and verified map of the molecule's carbon skeleton and proton positions. youtube.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. globalresearchonline.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the amide and trifluoromethyl groups. Key expected bands include:

N-H Stretching: Two bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂).

C=O Stretching (Amide I): A very strong and sharp absorption band around 1650-1680 cm⁻¹.

N-H Bending (Amide II): A strong band typically found near 1600 cm⁻¹.

Furan Ring Vibrations: Several bands corresponding to C=C and C-O-C stretching within the furan ring, often in the 1400-1600 cm⁻¹ region. udayton.edu

C-F Stretching: Very strong and characteristic absorption bands for the trifluoromethyl group, typically appearing in a broad region between 1000-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information. europub.co.uk While the C=O stretch is also visible, it is generally less intense than in the IR spectrum. Aromatic ring vibrations, however, often produce strong Raman signals. chemicalpapers.com The symmetric C-F stretching vibration of the CF₃ group is also expected to be a strong band in the Raman spectrum. Studying furan derivatives with Raman spectroscopy can be effective for identification and quality control. europub.co.uk

Table 3: Principal Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3100 - 3500 | Medium-Strong | Weak |

| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1680 | Strong | Medium |

| Amide (-NH₂) | N-H Bend (Amide II) | ~1600 | Strong | Weak |

| Furan Ring | C=C Stretch | 1400 - 1600 | Medium | Strong |

Note: Values are typical ranges for the specified functional groups. globalresearchonline.netudayton.edueuropub.co.ukchemicalpapers.comdtu.dk

Advanced Spectroscopic Characterization of this compound and Related Structures

The unequivocal identification and detailed structural elucidation of novel organic compounds are paramount in the field of chemical research. For this compound, a molecule of interest in medicinal and materials chemistry, a suite of advanced spectroscopic techniques provides the necessary insights into its atomic and molecular architecture. This article delves into the sophisticated characterization of this compound and its analogues through vibrational spectroscopy, mass spectrometry, and X-ray diffraction crystallography, offering a comprehensive analysis of its structural features.

Computational Chemistry and Quantum Chemical Studies on 5 Trifluoromethyl Furan 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a widely used computational method for studying the electronic structure of molecules. nih.gov It is employed to determine optimized molecular geometries, electronic properties, and predict spectroscopic outcomes. The application of DFT to 5-(Trifluoromethyl)furan-2-carboxamide allows for a detailed understanding of its intrinsic molecular characteristics.

Studies on structurally similar molecules, such as 5-(trifluoromethyl)pyridine-2-thiol, calculated using the B3LYP/6-311+G(d,p) level of theory, offer valuable insights into the expected geometric parameters. journaleras.com The furan (B31954) ring is expected to be largely planar, with the trifluoromethyl and carboxamide substituents causing minor distortions. The C-F bonds of the trifluoromethyl group and the C=O bond of the carboxamide group are key structural features.

Table 1: Predicted Geometrical Parameters for a Structurally Similar Molecule Data based on calculations for 5-(trifluoromethyl)pyridine-2-thiol and are representative of expected values. journaleras.com

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | ~1.38 - 1.40 |

| C-O (furan) | ~1.36 | |

| C=O (amide) | ~1.22 | |

| C-N (amide) | ~1.35 | |

| C-CF3 | ~1.49 | |

| C-F | ~1.34 | |

| Bond Angles (°) | O-C=C (furan) | ~110 |

| C-C-C (furan) | ~107 | |

| O=C-N (amide) | ~123 | |

| F-C-F | ~107 | |

| Dihedral Angles (°) | C-C-C=O | ~180 (for planarity) |

| C-C-C-F | Variable |

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and effective choice, providing a good balance between accuracy and computational efficiency. nih.govscience.gov

The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as the 6-311++G(d,p) set, are commonly used. journaleras.comresearchgate.net This notation indicates a triple-zeta valence shell description with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. These additions are crucial for accurately describing systems with lone pairs, electronegative atoms, and potential hydrogen bonding, all of which are present in this compound. For specific applications like predicting electronic excitation energies (UV-Vis spectra), long-range corrected functionals such as CAM-B3LYP are often employed for improved accuracy. arxiv.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comacadpubl.eu A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the carboxamide group, whereas the LUMO is likely distributed over the furan ring and the electron-withdrawing trifluoromethyl group.

Table 2: Representative Frontier Molecular Orbital Energies Data based on calculations for a structurally related furan-imidazole derivative and are illustrative. acadpubl.eu

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. acadpubl.eunih.gov Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the oxygen atom in the furan ring. These sites represent the most likely points for interaction with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amide group, making them potential sites for hydrogen bonding and interaction with nucleophiles.

Natural Population Analysis (NPA) is a computational method used to derive the charge distribution within a molecule by assigning electrons to specific atoms. researchgate.net This technique is based on the Natural Bond Orbital (NBO) method and is generally considered more robust and less sensitive to the choice of basis set than other methods, such as Mulliken population analysis. uni-rostock.destackexchange.com

NPA provides a quantitative picture of the charge on each atom, which complements the qualitative insights from MEP maps. In this compound, NPA would be expected to assign significant negative charges to the electronegative oxygen, nitrogen, and fluorine atoms. The carbon atom of the carbonyl group would carry a substantial positive charge due to its bonding with two electronegative oxygen and nitrogen atoms. The carbon atom attached to the three fluorine atoms would also be significantly positive. This charge distribution is critical for understanding the molecule's dipole moment and its intermolecular interactions.

Computational methods can accurately predict the vibrational and electronic spectra of molecules. The calculation of harmonic vibrational frequencies using DFT helps in the interpretation of experimental Infrared (IR) and Raman spectra. cardiff.ac.uk Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. Theoretical spectra for furan and trifluoromethylated derivatives have been successfully calculated, showing good agreement with experimental data after applying a scaling factor to account for anharmonicity and method limitations. globalresearchonline.netnih.govsemanticscholar.org

Electronic spectra, corresponding to UV-Vis absorption, are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the absorption wavelength (λmax) and the oscillator strength, which is proportional to the intensity of the absorption band. nih.gov For this compound, the main electronic transitions are expected to be π → π* transitions associated with the conjugated furan-carboxamide system.

Table 3: Predicted Vibrational and Electronic Spectral Data Data is representative and based on studies of similar functional groups and molecular structures. globalresearchonline.netnih.gov

| Spectral Type | Assignment | Predicted Wavenumber (cm-1) / Wavelength (nm) |

|---|---|---|

| Vibrational (IR/Raman) | N-H stretch | ~3400 - 3500 |

| C=O stretch | ~1680 - 1710 | |

| C=C stretch (furan) | ~1500 - 1600 | |

| C-F stretch | ~1100 - 1350 | |

| Electronic (UV-Vis) | π → π* transition | ~250 - 300 |

| n → π* transition | ~300 - 350 |

Investigation of Tautomeric Equilibria and Stability

Tautomerism, the dynamic equilibrium between two interconverting isomers, is a crucial factor in determining a molecule's chemical behavior and biological activity. For this compound, prototropic tautomerism can occur between the amide form and the imidic acid form. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate this equilibrium.

By optimizing the geometries of both tautomers and calculating their electronic energies, the relative stability can be determined. researchgate.net Theoretical calculations often show that one tautomer is significantly more stable than the other. For similar heterocyclic amide systems, studies have demonstrated that the keto (amide) form is generally more stable than the enol (imidic acid) form, a preference that can be influenced by intramolecular interactions and solvent effects. nih.gov DFT calculations, for instance using the B3LYP method with a 6-311G(d,p) basis set, can quantify the energy difference between the tautomeric forms in the gas phase and in different solvents. researchgate.net

Table 1: Hypothetical Relative Stability of this compound Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Predominant Form |

| Amide Form | 5-(CF₃)-Furan-C(=O)NH₂ | 0.00 | Yes |

| Imidic Acid Form | 5-(CF₃)-Furan-C(OH)=NH | > 5.00 | No |

Note: Data is illustrative and based on general principles of amide tautomerism.

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using global and local descriptors. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronic Chemical Potential (μ): Relates to the molecule's tendency to lose electrons.

Global Electrophilicity (ω): Quantifies the ability of the molecule to accept electrons. researchgate.net

Local Reactivity Descriptors , such as the Parr function, identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. researchgate.net For this compound, these calculations would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the nitrogen and oxygen atoms are potential sites for electrophilic attack.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Indicates molecular stability and reactivity. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Global Electrophilicity (ω) | μ² / (2η) | Measures the propensity to act as an electrophile. |

Formulas are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Molecular Dynamics (MD) Simulations

Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules, MD provides detailed information on conformational changes and structural stability. nih.gov For this compound, MD simulations can explore the rotational freedom around the bond connecting the furan ring and the carboxamide group, revealing the most stable conformations.

Solvent Effects on Molecular Properties

The surrounding environment, particularly the solvent, can significantly impact a molecule's properties and behavior. researchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). These simulations show how solvent interactions, such as hydrogen bonding with the carboxamide group, affect conformational preferences and the stability of the molecular structure. dovepress.com The presence of a solvent can alter the energy landscape, favoring certain conformations that might be less stable in the gas phase. This is crucial for understanding the molecule's behavior in a biological context. researchgate.net

Molecular Docking Studies

Prediction of Binding Modes and Affinities with Biomolecular Targets (e.g., Exportin-1, EGFR Kinase, SARS-CoV-2 Mpro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active sites of proteins.

Exportin-1 (XPO1): Exportin-1 is a key nuclear export protein, and its inhibition is a target for cancer therapy. Docking studies can predict how this compound might bind within the XPO1 active site. The binding affinity is often reported as a docking score (in kcal/mol), with more negative values indicating stronger binding. These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.govnih.gov

EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) kinase is a critical target in cancer treatment. nih.gov Overexpression of EGFR is linked to several cancers. journalajbgmb.com Docking simulations can place this compound into the ATP-binding pocket of the EGFR kinase domain (e.g., PDB ID: 1M17) to predict its potential as an inhibitor. nih.govmdpi.com Analysis of the docked pose can reveal hydrogen bonds with key residues like Asp-855 and hydrophobic interactions with residues such as Phe-856, which are crucial for inhibitor binding. journalajbgmb.com

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. scispace.com Virtual screening and docking studies have been used to identify potential Mpro inhibitors. nih.govnih.gov Docking this compound into the Mpro active site can predict its binding energy and interaction patterns with the catalytic dyad, Cys145 and His41. nih.govscispace.com

Table 3: Summary of Molecular Docking Targets for this compound

| Target Protein | PDB ID Example | Therapeutic Area | Potential Key Interacting Residues |

| Exportin-1 (XPO1) | N/A | Oncology | Cys528 (covalent), hydrophobic pocket residues |

| EGFR Kinase | 1M17 | Oncology | Met793, Leu718, Asp855, Phe856 |

| SARS-CoV-2 Mpro | 6LU7 | Antiviral | His41, Cys145, Glu166 |

Note: Key residues are based on studies of known inhibitors for these targets. nih.govjournalajbgmb.comresearchgate.net

Ligand-Target Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions)

The interaction of this compound with a biological target, such as a protein receptor or enzyme active site, is governed by a variety of non-covalent forces. Computational molecular docking simulations are instrumental in predicting the binding orientation and affinity of the ligand.

Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows this compound to form crucial hydrogen bonds with amino acid residues in a protein's binding pocket, such as with the backbone amide groups or with polar side chains (e.g., serine, threonine, asparagine, glutamine). The furan ring's oxygen atom can also act as a hydrogen bond acceptor. Studies on other furan-2-carboxamide derivatives have demonstrated their capacity to form significant hydrogen bonding interactions within the active sites of their targets nih.govnih.gov.

Hydrophobic and Multipolar Interactions: The trifluoromethyl (-CF3) group is a key feature of this molecule. While often considered a lipophilic moiety that engages in hydrophobic interactions, the highly polarized C-F bonds also enable multipolar interactions. Research on fluorinated compounds in protein-ligand complexes has shown that trifluoromethyl groups can interact favorably with backbone carbonyls and other polar regions of a protein nih.gov. This is a distinct advantage, as these interactions can significantly contribute to binding affinity. The furan ring itself is an aromatic system and can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical interaction profile based on these principles is summarized in the table below.

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxamide (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O |

| Carboxamide (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln, Main-chain N-H |

| Furan Oxygen | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln, Main-chain N-H |

| Furan Ring | Hydrophobic, π-stacking | Phe, Tyr, Trp, Leu, Val, Ala |

| Trifluoromethyl (-CF3) | Hydrophobic, Multipolar | Leu, Val, Ile, Ala, Backbone C=O |

Computational Contributions to Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. For this compound, QSAR models can be developed to predict the activity of novel analogs and guide further chemical modifications to enhance potency and selectivity.

Computational SAR studies for furan-carboxamide derivatives have been employed to identify key structural features that influence their biological activity rsc.org. By systematically modifying different parts of the this compound scaffold in silico and calculating various molecular descriptors, it is possible to build a predictive QSAR model.

Key molecular descriptors that would be relevant for a QSAR study of this compound include:

Electronic Descriptors: Charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe the molecule's electronic properties and reactivity.

Steric Descriptors: Molecular volume, surface area, and specific shape indices can quantify the influence of the molecule's size and shape on its binding to a target.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity.

A hypothetical QSAR study might reveal, for instance, that increasing the electron-withdrawing nature of the substituent at the 5-position of the furan ring (as with the -CF3 group) enhances activity, or that specific substitutions on the carboxamide nitrogen are critical for optimal interaction.

Quantum Chemical Assessment of Pharmaceutical Potential

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more fundamental understanding of a molecule's properties and can be used to assess its pharmaceutical potential. These methods can predict various properties that are critical for a drug's behavior.

For this compound, quantum chemical calculations can be used to determine:

Molecular Geometry and Conformational Analysis: Identifying the lowest energy conformation of the molecule is crucial, as this is the most likely conformation it will adopt in a biological system.

Electronic Properties: Calculation of the molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as for hydrogen bonding interactions.

Reactivity Descriptors: The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability jksus.org. A large HOMO-LUMO gap suggests high stability and low reactivity. Other reactivity descriptors like chemical hardness, softness, and electrophilicity index can also be calculated to understand its reactivity profile.

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data such as NMR chemical shifts and vibrational frequencies, which can aid in the structural confirmation of the compound.

The table below summarizes key quantum chemical parameters and their relevance to the pharmaceutical potential of this compound.

| Quantum Chemical Parameter | Relevance to Pharmaceutical Potential |

| Optimized Molecular Geometry | Predicts the bioactive conformation. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions with the target. |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. |

| Atomic Charges | Helps in understanding the nature and strength of intermolecular interactions. |

| Dipole Moment | Influences solubility and membrane permeability. |

Biological Activities and Structure Activity Relationships Sar of 5 Trifluoromethyl Furan 2 Carboxamide Analogues Preclinical Research Focus

Anticancer Activity Research

Derivatives of 5-(trifluoromethyl)furan-2-carboxamide have emerged as a significant area of interest in preclinical anticancer research. The incorporation of the trifluoromethyl group can enhance the bioavailability of these compounds. mdpi.com The furan-2-carboxamide scaffold itself has been recognized for its potential cytotoxic effects against various cancer cell lines, with some derivatives showing minimal toxicity to normal cells, marking them as promising candidates for antitumor agents. acu.edu.in

Inhibition of Cancer Cell Proliferation and Viability

The antiproliferative potential of this compound analogues has been evaluated across a variety of human cancer cell lines. A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, which are structurally related to the core compound, were tested for their ability to inhibit cancer cell growth. mdpi.com Among these, compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active. mdpi.com This compound demonstrated significant growth inhibition across a panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. mdpi.com

Another study on a novel furan-2-carboxamide based small molecule, SH09 , demonstrated potent anti-proliferative properties against a panel of cancer cells, with IC50 values ranging from 4 µM to 8 µM. acu.edu.in Similarly, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.comresearchgate.net

A separate study on carbamothioyl-furan-2-carboxamide derivatives showed that p-tolylcarbamothioyl)furan-2-carboxamide exhibited the highest anticancer activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov

| Compound | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| SH09 | Various | IC50 | 4-8 µM | acu.edu.in |

| Compound 8c (a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative) | A-549 | Inhibitory % at 5 µg/mL | 48% | mdpi.com |

| Compound 8f (a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative) | A-549 | Inhibitory % at 5 µg/mL | 40% | mdpi.com |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | Cell Viability at 20 µg/mL | 33.29% | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

Several analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, the novel furan-2-carboxamide derivative SH09 was found to have a potent cytotoxic effect on HeLa cells, as revealed by Annexin V-FITC/PI double staining. acu.edu.in The treatment with SH09 led to an accumulation of the subG1 population of cells, which is indicative of apoptosis. acu.edu.in

In a different study, a novel synthetic naphthofuran compound, NHDC (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide), induced apoptosis in liver cancer cells (HepG2, Hep3B) in a concentration-dependent manner. nih.gov This was accompanied by the induced expression of apoptosis-regulating genes. nih.gov Research on 5-Fluorouracil (5-FU), a related fluorinated pyrimidine, has also extensively documented its ability to induce apoptosis in various cancer cell lines, including colorectal and oral cancer cells. nih.govnih.gov This apoptotic induction by 5-FU is often caspase-dependent. nih.govnih.gov

Mechanisms of Cell Cycle Arrest

The anticancer activity of this compound analogues is also attributed to their ability to cause cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. The furan-2-carboxamide derivative SH09 was shown to induce G2/M arrest in HeLa cells. acu.edu.in This is a common mechanism for microtubule-stabilizing agents, which disrupt the process of chromosomal segregation during cell division. acu.edu.in

In the context of related fluorinated compounds, 5-FU has been shown to cause cell cycle arrest in the S-phase by inhibiting thymidylate synthase, an enzyme crucial for DNA replication. researchgate.netresearchgate.net However, some studies have also reported G0/G1 phase arrest in certain cancer cell lines treated with 5-FU. researchgate.net For example, in oral cancer cell lines, 5-FU treatment led to an increase in G1/S phase cells. nih.gov

Modulation of Key Cellular Signaling Pathways (e.g., HNF4α, STAT3)

A significant finding in the study of furan-2-carboxamide analogues is their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. The novel synthetic naphthofuran compound, NHDC , was found to inhibit liver tumor growth through the activation of Hepatocyte Nuclear Factor 4 alpha (HNF4α). nih.gov NHDC was shown to directly bind to the hydrophobic fatty acid ligand-binding site of HNF4α. nih.gov

Furthermore, NHDC was observed to inhibit the action of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The inhibitory effects of NHDC on liver cancer cells were associated with an enhancement of the expression and DNA binding activity of HNF4α, which in turn led to the inactivation of the STAT3 pathway. nih.gov The constitutive activation of STAT3 is a known contributor to tumor development and metastasis. nih.gov

Interaction with Specific Molecular Targets (e.g., β-catenin, EGFR Tyrosine Kinase)

The molecular mechanisms of action for furan-2-carboxamide analogues involve direct interactions with specific molecular targets crucial for cancer cell survival and proliferation. Furan-based compounds have shown potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov The EGFR signaling pathway is frequently dysregulated in various cancers. nih.gov

While direct evidence for this compound binding to β-catenin is not prominent in the provided search results, the broader context of Wnt/β-catenin signaling is a key area in cancer research, with efforts to develop inhibitors that block the interaction between β-catenin and its coactivators like BCL9. nih.gov

The furan-2-carboxamide derivative SH09 was found to have a binding affinity to the taxol binding pocket of tubulin proteins, thereby stabilizing microtubules and leading to mitotic arrest. acu.edu.in

Antimicrobial and Antitubercular Activity Research

In addition to anticancer properties, furan-2-carboxamide derivatives and related compounds have been investigated for their antimicrobial and antitubercular activities. The presence of a furan (B31954) ring, particularly when substituted with a nitro group, is considered important for antitubercular activity. aimspress.com

A study on carbamothioyl-furan-2-carboxamide derivatives revealed significant antimicrobial activity. nih.gov Derivatives containing a 2,4-dinitrophenyl group showed notable inhibition against various bacterial and fungal strains. nih.gov These compounds were found to be more lipophilic due to the aromatic moiety, which may aid in penetrating the bacterial cell wall. nih.gov

In the realm of antitubercular research, a series of 5-nitrofuran based 1,2,3-triazoles have been synthesized and evaluated. researchgate.net One compound, N-((1-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-nitrofuran-2-carboxamide, demonstrated potent activity against Mycobacterium tuberculosis at a concentration of 0.53 µM, which was four times more potent than linezolid. researchgate.net This compound also exhibited a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria with low cytotoxicity. researchgate.net

Another study identified a series of trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis. frontiersin.orgfrontiersin.org The most promising molecule from this series had a Minimum Inhibitory Concentration (MIC) of 4.9 µM with no cytotoxicity. frontiersin.orgfrontiersin.org These compounds also showed good activity against gram-positive bacteria and yeast. frontiersin.orgfrontiersin.org

| Compound | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| N-((1-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-nitrofuran-2-carboxamide | Mycobacterium tuberculosis | MIC | 0.53 µM | researchgate.net |

| A trifluoromethyl pyrimidinone derivative | Mycobacterium tuberculosis | MIC (IC90) | 4.9 µM | frontiersin.orgfrontiersin.org |

| Carboxamide derivatives with 2,4-dinitrophenyl | Bacterial and Fungal Strains | MIC | 150.7–295 µg/mL | nih.gov |

Antiparasitic Activity Research

In addition to antibacterial properties, analogues of furan-2-carboxamide have demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness).

A series of novel 5-nitro-2-furancarboxylamides have shown potent trypanocidal activity against in vitro cultures of Trypanosoma brucei. nih.govacs.orgnih.gov Notably, some of these analogues are approximately 1,000-fold more potent than the existing drug nifurtimox. nih.govacs.org Structure-activity relationship studies revealed that the presence of both the 5-nitrofuran and the amide functional groups are essential for the observed activity. acs.org One of the most potent analogues, which features a trifluoromethyl group on a benzyl substituent, demonstrated an EC50 value of 2.4 ± 0.3 nM. nih.govacs.org

Table 2: Trypanocidal Activity of a Key 5-Nitro-2-furancarboxylamide Analogue

| Compound Analogue | EC50 against T. brucei (nM) | Reference |

|---|---|---|

| 22s | 2.4 ± 0.3 | nih.gov |

EC50 represents the concentration required to inhibit 50% of the parasite's growth.

A critical aspect of drug development is ensuring that a compound is more toxic to the pathogen than to host cells. This is measured by the selectivity index (SI), which is the ratio of the compound's cytotoxicity to its antiparasitic activity. The 5-nitro-2-furancarboxylamide analogues have demonstrated very low cytotoxicity against human HeLa cells. nih.govacs.orgnih.gov The most potent analogue showed a selectivity index greater than 8000, indicating a high degree of selectivity for the parasite over human cells. acs.org This high selectivity suggests a promising therapeutic window for these compounds. nih.gov

The World Health Organization has approved a nifurtimox-eflornithine combination therapy for human African trypanosomiasis, highlighting the value of combination approaches. nih.govacs.orgnih.gov Research into the 5-nitro-2-furancarboxylamides suggests they may also be valuable in combination therapies. acs.org Cross-resistance studies have shown that there is only a low level of cross-resistance between the most potent furan-2-carboxamide analogue and nifurtimox. nih.gov This finding implies that these compounds likely have different primary biochemical targets within the parasite. nih.govnih.gov The distinct mode of action opens the possibility of using these novel compounds in combination with existing drugs to enhance efficacy and potentially reduce the development of drug resistance. acs.org

Antiviral Activity Research

Analogues of this compound have been investigated for their ability to combat viral infections, with notable research focusing on highly pathogenic viruses such as Influenza A and SARS-CoV-2.

Activity against Influenza A Viruses (e.g., H5N1)

The furan-carboxamide scaffold has been identified as a promising starting point for the development of novel inhibitors against lethal Influenza A viruses, including the highly pathogenic H5N1 strain. Research into this area is driven by the urgent need for new antiviral drugs due to the emergence of strains resistant to existing treatments like M2 ion channel blockers and some neuraminidase inhibitors.

In one study, a series of furan-carboxamide derivatives were synthesized and evaluated for their anti-H5N1 activity. While the specific 5-(trifluoromethyl) analogue was not detailed, the study provided crucial structure-activity relationship insights. It was determined that both the furan ring and the substituents on an associated phenyl ring were key to the inhibitory activity. These findings highlight the importance of the core furan-carboxamide structure in exerting antiviral effects. Though not focused on the trifluoromethyl variant, this research validates the furan-carboxamide moiety as a viable pharmacophore for targeting H5N1.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. drugtargetreview.commdpi.comresearchgate.net Research has identified furan-containing compounds as potential inhibitors of this critical enzyme.

A study focused on identifying novel Mpro inhibitors discovered a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. nih.gov Through screening and subsequent optimization, compounds were identified that acted as non-peptidomimetic inhibitors of Mpro with significant potency. The most effective compounds, F8–B6 and F8–B22, demonstrated IC₅₀ values of 1.57 µM and 1.55 µM, respectively. nih.gov Further enzymatic kinetic assays revealed that these compounds function as reversible covalent inhibitors. nih.gov Although these molecules feature a hydrazine-1-carbothioamide group instead of a simple carboxamide, this research underscores the potential of the furan ring as a key structural element for designing SARS-CoV-2 Mpro inhibitors.

| Compound ID | SARS-CoV-2 Mpro Inhibition (IC₅₀) |

| F8 | 21.28 µM |

| F8-S43 | 10.76 µM |

| F8-B6 | 1.57 µM |

| F8-B22 | 1.55 µM |

| Data sourced from a study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as Mpro inhibitors. nih.gov |

Neurobiological Activity Research

Furan-2-carboxamide analogues have shown significant promise in the field of neurobiology, particularly as modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. nih.gov

NMDA Receptor Agonism and Subunit Specificity (e.g., GluN2C, GluN2A)

A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues have been designed and synthesized as agonists for the glycine binding site on the GluN1 subunit of NMDA receptors. nih.govcsu.edu.au These compounds exhibit remarkable variation in potency and efficacy depending on the specific GluN2 subunit (A-D) present in the receptor complex. nih.gov

This research is particularly relevant as it includes analogues with trifluoromethyl substitutions. The studies found that these compounds could act as potent and selective agonists for specific NMDA receptor subtypes. For instance, several analogues were identified as functionally selective agonists for GluN1/2C receptors. nih.gov One compound in particular, designated 8p in the study, was found to be a potent partial agonist at the GluN1/2C subtype with an EC₅₀ of 0.074 µM, while displaying virtually no agonist activity at GluN1/2A, GluN1/2B, and GluN1/2D subtypes. nih.govcsu.edu.au This demonstrates that the furan-carboxamide scaffold can be precisely modified to achieve high subtype specificity.

The table below summarizes the activity of selected analogues from the study, including a trifluoromethyl-substituted compound, at different NMDA receptor subtypes.

| Compound ID | Substitution on Phenyl Ring | GluN1/2A (EC₅₀, µM) | GluN1/2C (EC₅₀, µM) | GluN1/2D (EC₅₀, µM) |

| 8d | 2-CF₃ | 0.13 | 0.040 | >30 |

| 8h | 3-F | 0.11 | 0.021 | 0.15 |

| 8p | 3-Cl, 4-F | >30 | 0.074 | >30 |

| 8r | 3-CN | >30 | 0.049 | >30 |

| Data represents agonist potency (EC₅₀) at recombinant NMDA receptor subtypes. All compounds showed no discernible activity at GluN1/2B. nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activities observed in furan-2-carboxamide analogues are intrinsically linked to their chemical structures. SAR studies are crucial for understanding how specific molecular features contribute to their therapeutic effects.

Importance of the Furan Ring and Amide Functional Group

The furan-2-carboxamide moiety is a critical pharmacophore whose value has been demonstrated across various therapeutic targets. nih.gov The furan ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry. orientjchem.org Its electron-rich nature and specific geometry allow it to engage in various interactions with biological targets. orientjchem.org Furthermore, the 2- and 5-positions of the furan ring are readily substituted, allowing for the fine-tuning of a molecule's properties to optimize activity and selectivity. orientjchem.org

The amide functional group is also of fundamental importance. It is a stable, planar group capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This allows it to form strong, directional interactions within the binding sites of proteins and enzymes, anchoring the molecule in a specific orientation required for biological activity.

In studies on antibiofilm agents, the furan-2-carboxamide moiety was used as a bioisosteric replacement for a less stable furanone ring, which successfully maintained or improved biological activity. nih.gov In research targeting NMDA receptors, the carboxamide linker was essential for connecting the furan ring to the aminopropanoic acid portion, with modifications to the furan side directly influencing subunit specificity and potency. nih.gov This consistent importance across different biological targets underscores the foundational role of the combined furan ring and amide group in the activity of this class of compounds. mdpi.commdpi.com

Effects of Substituents on Phenyl and Furan Rings on Biological Potency

The biological potency of furan-2-carboxamide analogues is significantly influenced by the nature and position of substituents on both the phenyl and furan rings. Preclinical studies on various furan-containing compounds have provided insights into these structure-activity relationships (SAR).

On the phenyl ring of furan-2-carboxamide derivatives, the presence and location of different functional groups can modulate biological activity. For instance, in a series of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, analogues with halogen substituents on the phenyl ring demonstrated a markedly higher antifungal effect against Aspergillus fumigatus rsc.org. Similarly, studies on carbamothioyl-furan-2-carboxamide derivatives have shown that para-substituted products on the phenyl ring are often obtained in good yields, which can be a critical factor for further biological evaluation nih.gov. The anti-cancer activity of these derivatives was also found to be dependent on the substituent attached to the phenyl ring nih.gov.

Regarding the furan ring, substitutions at the 2- and 5-positions are often crucial for biological activity researchgate.net. Electron-withdrawing groups, such as a nitro group, at these positions have been shown to increase the bioactivity of furan derivatives in antibacterial and anticancer contexts researchgate.net. The furan ring itself is considered a versatile scaffold in drug design due to its ability to engage in both polar and non-polar interactions researchgate.netorientjchem.org. Modifications at various positions on the furan ring can affect receptor binding and metabolic stability orientjchem.org. For example, in a study of furan carboxamide derivatives as potential fungicides, variations in the number of methyl substituents on the furan ring had a minor effect on the triplet quenching rate constants, with the exception of the unsubstituted furanilide which showed a significantly higher rate constant mdpi.com.

The following table summarizes the observed effects of substituents on the biological potency of furan-containing analogues based on preclinical research findings.

Table 1: Effects of Substituents on the Biological Potency of Furan Analogues

| Ring | Substituent | Position | Observed Effect on Biological Potency | Reference Compound Class |

|---|---|---|---|---|

| Phenyl | Halogen | Various | Increased antifungal activity | 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones |

| Phenyl | Para-substitution | 4 | Generally good yields, influencing availability for biological screening | Carbamothioyl-furan-2-carboxamide derivatives |

| Furan | Electron-withdrawing groups (e.g., Nitro) | 2 and 5 | Increased antibacterial and anticancer bioactivity | General furan derivatives |

| Furan | Methyl | Various | Weak effect on triplet quenching rate constants | Furan carboxamide fungicides |

| Furan | Unsubstituted | - | Higher triplet quenching rate constant compared to substituted analogues | Furan carboxamide fungicides |

Role of the Trifluoromethyl Group in Lipophilicity and Receptor Binding

The trifluoromethyl (CF3) group is a key substituent in medicinal chemistry that significantly impacts a molecule's physicochemical properties, thereby influencing its biological activity. The presence of a trifluoromethyl group generally enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access biological targets acs.org. This increased lipophilicity can also lead to better in vivo uptake and transport acs.org.

Furthermore, the trifluoromethyl group is highly electronegative and can alter the electronic properties of the furan ring, which may influence receptor binding interactions. The CF3 group can also contribute to improved metabolic stability by blocking sites susceptible to metabolic oxidation acs.org. This increased stability can lead to a longer duration of action and improved pharmacokinetic profile. While direct studies on the specific role of the 5-trifluoromethyl group in the receptor binding of this compound are not extensively detailed in the provided search results, the general principles of its effects on lipophilicity and metabolic stability are well-established in medicinal chemistry and are likely to be applicable to this class of compounds.

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a widely used strategy in drug design to modify the physicochemical properties of a lead compound while retaining its biological activity. In the context of this compound analogues, several bioisosteric replacements can be considered to modulate their activity, stability, and pharmacokinetic profiles.

A notable example of bioisosteric replacement in this class of compounds is the substitution of a labile furanone ring with a more stable furan-2-carboxamide moiety. This strategy was employed in the design of antibiofilm agents, where the furan-2-carboxamide was found to be a suitable bioisostere for the furanone, leading to compounds with significant activity against Pseudomonas aeruginosa ijabbr.com. This replacement was envisioned to maintain the necessary carbonyl group for interaction with the LasR binding cavity while improving the metabolic stability of the compounds ijabbr.com.

The carboxamide group itself can be replaced by other bioisosteres to alter properties such as hydrogen bonding capacity and metabolic stability. Heterocyclic rings like triazoles, imidazoles, oxadiazoles, or oxazoles are common bioisosteres for the amide bond nih.gov. For instance, the replacement of an amide with a 1,2,4-triazole ring has been successfully used to create metabolically stable compounds nih.gov.

The trifluoromethyl group can also be a subject of bioisosteric replacement. The CF3 group has been investigated as a bioisostere for other functional groups, including the nitro group orientjchem.orgnih.govfrontiersin.org. In one study, replacing an aliphatic nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators resulted in compounds with higher potency and improved in vitro metabolic stability nih.govfrontiersin.org.

The furan ring itself can be considered a potential bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance researchgate.net. Conversely, other heterocyclic rings could be explored as bioisosteres for the furan ring to fine-tune the biological activity and pharmacokinetic properties of the analogues.

Table 2: Potential Bioisosteric Replacements for this compound Analogues

| Original Moiety | Bioisosteric Replacement | Potential Impact on Activity/Properties |

|---|---|---|

| Furanone | Furan-2-carboxamide | Improved metabolic stability, maintained interaction with target ijabbr.com |

| Carboxamide | Triazole, Oxadiazole, Imidazole | Enhanced metabolic stability, altered hydrogen bonding nih.gov |

| Trifluoromethyl | Nitro group | Altered electronic properties and potency, potential for different binding interactions nih.govfrontiersin.org |

| Furan | Phenyl, Thiophene (B33073), Pyrrole | Modified steric and electronic properties, altered hydrophilic-lipophilic balance researchgate.net |

Application of Privileged Fragment Combination Strategies

The furan ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a range of different biological targets orientjchem.orgnih.govfrontiersin.org. This privileged nature makes furan-containing compounds, such as this compound, attractive starting points for drug discovery using fragment-based approaches. One such approach is the combination of privileged fragments, where a known bioactive scaffold is linked to other pharmacophoric fragments to create novel molecules with desired biological activities.

While specific, detailed examples of applying privileged fragment combination strategies directly to this compound were not extensively covered in the provided search results, the underlying principle is a key concept in modern drug design. The furan-2-carboxamide core can be viewed as a privileged fragment that can be chemically linked to other fragments known to interact with specific targets.

For instance, in the development of novel Akt kinase inhibitors, a series of pyrazol-furan carboxamide analogues were designed and synthesized, effectively combining the furan carboxamide scaffold with a pyrazole moiety. This strategy led to compounds with moderate to excellent inhibitory activities. In another example, fragmentation studies and subsequent optimization efforts in the discovery of NR4A nuclear receptor agonists identified a 5-(4-chlorophenyl)furan-2-carboxamide residue as a valuable replacement for a less favorable chemical motif, which was then combined with other structural elements to generate a highly potent agonist ijabbr.com.

Proposed Molecular Mechanisms of Action (without clinical data)

Based on preclinical research, a proposed molecular mechanism of action for certain furan-2-carboxamide analogues is the antagonism of the LasR protein in Pseudomonas aeruginosa ijabbr.com. LasR is a transcriptional regulator that plays a crucial role in the quorum-sensing system of this bacterium. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, leading to the formation of biofilms and the production of virulence factors.

The design of some furan-2-carboxamide analogues has been based on the bioisosteric replacement of the furanone ring found in known quorum-sensing inhibitors ijabbr.com. The furan-2-carboxamide moiety is thought to mimic the binding of these furanones within the LasR protein's binding pocket ijabbr.com. Molecular docking studies have suggested that carbohydrazide derivatives of furan-2-carboxamide can share a similar binding mode to related furanones inside LasR, with the carbonyl group being a key feature for interaction with residues such as Trp60 or Tyr56 ijabbr.com.

By binding to LasR, these furan-2-carboxamide analogues are proposed to act as antagonists, preventing the binding of the natural autoinducer molecule. This antagonism disrupts the quorum-sensing cascade, leading to a reduction in the expression of virulence factors such as pyocyanin and proteases, and a decrease in biofilm formation ijabbr.com. The observed reduction in these virulence factors in the presence of active furan-2-carboxamides provides experimental support for the proposed mechanism of LasR antagonism ijabbr.com.

It is important to note that this proposed mechanism is based on preclinical studies, including molecular docking and in vitro assays with P. aeruginosa, and does not involve clinical data.

Advanced Applications and Material Science Potential

Utility as Intermediate in Complex Organic Synthesis

5-(Trifluoromethyl)furan-2-carboxamide is a versatile intermediate in the field of organic synthesis, primarily leveraged for the construction of more complex and often biologically active molecules. The presence of the trifluoromethyl group enhances the metabolic stability and lipophilicity of the resulting compounds, properties that are highly desirable in medicinal chemistry. mdpi.com The furan-2-carboxamide scaffold itself is a key structural motif in a variety of pharmacologically active compounds. nih.gov

The reactivity of the carboxamide group allows for a diverse range of chemical transformations, enabling the attachment of various molecular fragments. This versatility has been demonstrated in the diversity-oriented synthesis of a library of furan-2-carboxamides, where the core structure was modified to explore potential biological activities. nih.gov For instance, the synthesis of N'-(4-(Trifluoromethyl)benzoyl)furan-2-Carbohydrazide, a derivative of this compound, highlights its role as a precursor in creating more elaborate molecular structures. researchgate.net

The general synthetic approach often involves the activation of the carboxylic acid precursor, 5-(trifluoromethyl)furan-2-carboxylic acid, followed by amidation with a suitable amine. This straightforward and efficient method allows for the generation of a wide array of derivatives.

Table 1: Examples of Complex Molecules Synthesized from Furan-2-Carboxamide Scaffolds

| Derivative Class | Synthetic Utility | Key Reactions |

|---|---|---|

| N-acylcarbohydrazides | Building blocks for heterocyclic synthesis, potential bioactive molecules. | Amide coupling, cyclization reactions. |

| Diamides | Exploration of structure-activity relationships in medicinal chemistry. | Sequential amide bond formation. |

This utility as a versatile intermediate underscores the importance of this compound in the discovery and development of new chemical entities with potential applications in medicine and agrochemicals. nih.gov

Integration into Advanced Material Development

The incorporation of fluorinated building blocks like this compound into polymers and other materials can impart unique and desirable properties, such as thermal stability, chemical resistance, and specific optical characteristics. nih.gov

While direct application of this compound in commercial dental adhesives is not documented, its structural features suggest potential as a component in the development of advanced dental materials. The furan (B31954) moiety is a known component in some polymer resins, and the trifluoromethyl group can enhance the hydrophobicity and durability of polymers. nih.govijsrst.com Fluorinated polymers are known for their low surface energy and resistance to chemical degradation, which are advantageous properties for dental adhesives that need to withstand the harsh oral environment.